2-Chloro-4-(4-methoxyphenyl)thiophene

Description

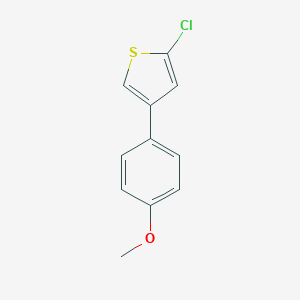

2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .

Properties

CAS No. |

54095-29-3 |

|---|---|

Molecular Formula |

C11H9ClOS |

Molecular Weight |

224.71g/mol |

IUPAC Name |

2-chloro-4-(4-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3 |

InChI Key |

KIUCLGVNQHROIZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :

This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity . - Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .

- 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.

Heterocyclic Core Modifications

- 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :

The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) . - 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :

Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .

Data Tables

Table 1: Structural and Reactivity Comparison of Thiophene Derivatives

Table 2: Heterocyclic Core Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.